REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[C:8]([C:9]#[C:10][Si](C)(C)C)=[CH:7][N:6]=[C:5]([NH2:15])[CH:4]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:9]([C:8]1[C:3]([C:2]([F:17])([F:1])[F:16])=[CH:4][C:5]([NH2:15])=[N:6][CH:7]=1)#[CH:10] |f:1.2.3|
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Name
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|
Quantity
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5.9 g
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Type
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reactant
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Smiles
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FC(C1=CC(=NC=C1C#C[Si](C)(C)C)N)(F)F
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Name
|
|
Quantity
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1.56 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product is purified by chromatography on silica gel using a DCM/MeOH gradient
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Name
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|
Type
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product
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Smiles
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C(#C)C=1C(=CC(=NC1)N)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |